5-[Ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]pentanoic acid
Description
Properties
IUPAC Name |
5-[ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-2-23(14-8-7-13-21(24)25)22(26)27-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,20H,2,7-8,13-15H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLXBPUNDHCDLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]pentanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using the Fmoc group.
Formation of the Pentanoic Acid Derivative: The protected amino compound is then reacted with ethyl bromoacetate to form the corresponding ester.
Hydrolysis: The ester is hydrolyzed to form the final product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
5-[Ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Fmoc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Peptide Synthesis
One of the primary applications of 5-[Ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]pentanoic acid is in peptide synthesis, particularly through solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protecting group for amino acids during the assembly of peptide chains.
Key Benefits :
- Stability : The Fmoc group provides stability under basic conditions, allowing for selective deprotection.
- Versatility : This compound can be used to synthesize a wide range of peptides with varying sequences and functionalities.
Case Study :
In a study published in the Journal of Peptide Science, researchers utilized this compound to synthesize a series of bioactive peptides. The peptides demonstrated enhanced biological activity compared to their unmodified counterparts, highlighting the importance of protecting groups in peptide design .
Medicinal Chemistry
In medicinal chemistry, this compound plays a crucial role in the development of peptide-based drugs. Its ability to protect amino groups allows for the synthesis of complex molecules that can interact with biological targets effectively.
Applications :
- Drug Development : Used in the synthesis of therapeutic peptides that target specific diseases.
- Bioactivity Enhancement : Modifications using this compound have been shown to improve the pharmacokinetic properties of peptides.
Case Study :
A research article detailed the synthesis of an antimicrobial peptide using this compound. The resulting peptide exhibited significant antibacterial activity against resistant strains of bacteria, demonstrating its potential as a therapeutic agent .
Biological Research
The compound is also employed in biological research to study protein interactions and enzyme mechanisms. Its use as a building block in peptide synthesis allows researchers to create specific sequences that can probe biological functions.
Applications :
- Protein-Protein Interactions : Facilitates the study of interactions between proteins by allowing for the incorporation of specific amino acids.
- Enzyme Mechanism Studies : Used to synthesize substrates that mimic natural products for enzyme assays.
Case Study :
A study investigating the interaction between a synthetic peptide derived from this compound and a target protein revealed insights into binding affinities and specific interaction sites. This information is crucial for drug design and understanding biological pathways .
Industrial Applications
Beyond academic research, this compound finds applications in industrial settings, particularly in the production of specialty chemicals and materials.
| Application Area | Description |
|---|---|
| Specialty Chemicals | Used as an intermediate in the synthesis of various chemicals. |
| Material Science | Contributes to the development of polymers and coatings. |
Mechanism of Action
The mechanism of action of 5-[Ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]pentanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids, preventing unwanted side reactions during peptide assembly . The Fmoc group can be selectively removed under acidic conditions, allowing for the sequential addition of amino acids to form the desired peptide .
Comparison with Similar Compounds
Table 1: Key Properties of Fmoc-Protected Amino Acids and Pentanoic Acid Derivatives
Key Observations:
- Substituent Effects:
- Hydrophilicity: The hydroxy-piperidinyl substituent (2i) improves aqueous solubility compared to lipophilic groups like cyclohexyl .
- Steric Hindrance: Ethyl and tert-butyl groups (as in the target compound and ) may slow coupling efficiency in solid-phase peptide synthesis (SPPS) due to steric bulk .
- Synthetic Efficiency: Yields vary significantly (58–98%) based on substituent complexity. For example, 2f (98% yield) benefits from a pyrimidine-piperazinyl group, while 2h (58% yield) struggles with ethoxycarbonyl steric effects .
Biological Activity
5-[Ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]pentanoic acid, commonly referred to as Fmoc-pentanoic acid, is a synthetic organic compound with the molecular formula C22H25NO4 and a molecular weight of 367.44 g/mol. This compound is primarily used in peptide synthesis due to its unique structure, which includes an ethyl group and a pentanoic acid moiety, along with the fluorenylmethoxycarbonyl (Fmoc) protecting group.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves several steps:
- Protection of the Amino Group : The amino group of the starting material is protected using the Fmoc group.
- Formation of the Pentanoic Acid Derivative : The protected amino compound is reacted with ethyl bromoacetate to form the corresponding ester.
- Hydrolysis : The ester undergoes hydrolysis to yield the final product.
The primary biological activity of this compound lies in its role as a protecting group in solid-phase peptide synthesis (SPPS). The Fmoc group prevents unwanted side reactions during peptide assembly, facilitating the construction of complex peptide sequences.
Applications in Research
- Peptide Synthesis : Widely used in SPPS for synthesizing peptides and proteins.
- Medicinal Chemistry : Utilized in developing peptide-based drugs and therapeutic agents.
- Biological Research : Employed in studies related to protein-protein interactions and enzyme mechanisms.
Case Study 1: Peptide Synthesis Efficiency
A study demonstrated that utilizing Fmoc-pentanoic acid in SPPS significantly improved the yield and purity of synthesized peptides compared to traditional methods. The incorporation of Fmoc groups allowed for more efficient deprotection and coupling reactions.
Case Study 2: Therapeutic Applications
Research indicated that peptides synthesized using Fmoc-pentanoic acid exhibited enhanced bioactivity against specific cancer cell lines. The structural integrity provided by the Fmoc protection was crucial for maintaining the biological activity of these peptides.
Comparative Analysis of Biological Activities
| Compound | Application Area | Biological Activity |
|---|---|---|
| This compound | Peptide Synthesis | Protecting group for amino acids |
| Boc-Amino Acids | Peptide Synthesis | Protecting groups, but less stable than Fmoc |
| Acetic Acid | General Organic Chemistry | Solvent and reagent, not used for protection |
Research Findings
Recent studies have shown that compounds like this compound are integral in advancing peptide synthesis techniques. They improve reaction conditions, stability, and overall efficiency, paving the way for novel therapeutic agents.
Q & A
Q. What are the standard synthetic protocols for 5-[Ethyl(Fmoc)amino]pentanoic acid, and how do reaction conditions impact yield?
The synthesis typically involves Fmoc-protection of the amine group followed by coupling with ethylamine. A scalable approach includes:
- Stage 1 : Reaction of the precursor with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in dichloromethane (DCM) under inert atmosphere at 15°C for 2 hours, using N-ethyl-N,N-diisopropylamine as a base .
- Stage 2 : Deprotection of temporary protecting groups (e.g., piperidine in DMF) .
- Stage 3 : Sequential coupling with amino acids or functional groups (e.g., Fmoc-glycine, Fmoc-valine) using bromoacetic acid activation .
Q. Key factors affecting yield :
Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?
Primary methods :
-
1H/13C NMR : Characteristic Fmoc-group signals (e.g., aromatic protons at δ 7.3–7.8 ppm, methylene protons at δ 4.2–4.4 ppm) .
Example data for a related compound:Proton Type δ (ppm) Multiplicity Assignment Fmoc CH2 4.2–4.4 Multiplet Fmoc-O-CH2 Ethyl CH3 1.1–1.3 Triplet -NH-CH2-CH3 -
HPLC : Purity ≥96% with retention time consistency (e.g., C18 column, acetonitrile/water gradient) .
-
Mass Spectrometry (MS) : Expected m/z for [M+H]+ (e.g., C29H31NO7: 505.56 g/mol) .
Q. What purification strategies are effective for isolating 5-[Ethyl(Fmoc)amino]pentanoic acid from byproducts?
- Column Chromatography : Silica gel with DCM/methanol (95:5) for intermediate purification .
- Recrystallization : Ethyl acetate/hexane mixtures for final product crystallization .
- HPLC Prep : Reverse-phase chromatography for high-purity (>99%) batches required for peptide synthesis .
Advanced Research Questions
Q. How does the compound’s stability vary under different storage conditions?
- Short-term : Stable at room temperature in dark, anhydrous conditions for 6 months .
- Long-term : Store at -20°C under argon to prevent Fmoc-group hydrolysis (degradation observed at >40°C or >60% humidity) .
- Decomposition products : Fluorenylmethanol and CO2 upon Fmoc cleavage, detectable via TLC or HPLC .
Q. How can researchers resolve contradictions in NMR data between synthetic batches?
- Common discrepancies : Shifts in ethyl-group protons (δ 1.1–1.3 ppm) due to residual solvents or pH variations.
- Mitigation :
Q. What strategies optimize the compound’s incorporation into solid-phase peptide synthesis (SPPS)?
- Coupling Efficiency : Use N,N’-diisopropylcarbodiimide (DIC) with hydroxybenzotriazole (HOBt) for >90% coupling yield .
- Side-chain protection : Ethyl group stability allows omission of additional protecting groups, reducing steric hindrance .
- Cleavage conditions : 20% piperidine in DMF for 30 minutes (monitor by UV at 301 nm for Fmoc removal) .
Q. How does the ethyl substituent influence the compound’s reactivity compared to methyl or propyl analogs?
Q. What are the biological implications of incorporating this compound into peptide backbones?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
